molecular formula C17H25ClO B562161 3-Chloro-1-(4-octylphenyl)propan-1-one CAS No. 928165-59-7

3-Chloro-1-(4-octylphenyl)propan-1-one

Cat. No.: B562161
CAS No.: 928165-59-7
M. Wt: 280.836
InChI Key: RRIVKRLKROHVNQ-UHFFFAOYSA-N
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Description

3-Chloro-1-(4-octylphenyl)propan-1-one is an organic compound with the molecular formula C17H25ClO. It is characterized by the presence of a chloro group, an octylphenyl group, and a propanone moiety. This compound is used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1-(4-octylphenyl)propan-1-one typically involves the chlorination of a precursor compound. One common method is the chlorination of 1-(4-octylphenyl)propan-1-one using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions, such as temperature and solvent choice, are carefully controlled to ensure the desired product is obtained efficiently .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1-(4-octylphenyl)propan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Chloro-1-(4-octylphenyl)propan-1-one is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 3-Chloro-1-(4-octylphenyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the octylphenyl moiety contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-1-phenylpropan-1-one
  • 3-Chloro-1-(4-methoxyphenyl)propan-1-one
  • 3-Chloro-1-(4-fluorophenyl)propan-1-one

Uniqueness

3-Chloro-1-(4-octylphenyl)propan-1-one is unique due to the presence of the octyl group, which imparts distinct hydrophobic properties and influences its chemical reactivity and biological activity. This makes it particularly useful in applications where hydrophobic interactions are critical .

Properties

IUPAC Name

3-chloro-1-(4-octylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25ClO/c1-2-3-4-5-6-7-8-15-9-11-16(12-10-15)17(19)13-14-18/h9-12H,2-8,13-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRIVKRLKROHVNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)C(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50743516
Record name 3-Chloro-1-(4-octylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

928165-59-7
Record name 3-Chloro-1-(4-octylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Octanophenone (50 g), dichloromethane (250 mL), and triethylsilane (69.77 g) are charged into a round bottom flask, stirred, and cooled to 0-10° C. Titanium tetrachloride (55.7 g) in dichloromethane (250 mL) is added to the reaction mixture over 30-35 minutes at temperature below 10° C. and the reaction mixture is stirred at a temperature of 25-30° C. for about 1 hour. The reaction mixture is filtered through a hyflo bed and washed with dichloromethane (100 mL). The filtrate obtained is charged into a second round bottom flask, aluminium chloride (41.6 g) is added, and the reaction mixture is cooled to 0-5° C. 3-Chloropropionyl chloride (30.47 g) in dichloromethane (50 mL) is added slowly to the reaction mixture at temperature below 5° C. and the reaction mixture is allowed to a temperature of 25-30° C. and maintained at the same temperature for about 1 hour. The reaction mixture is slowly added to water (500 mL) precooled to 0° C. and stirred. The organic layer is separated, washed with aqueous sodium bicarbonate solution (2×500 mL), water (500 mL), followed by brine solution (100 mL), dried over sodium sulphate and concentrated under reduced pressure at a temperature of about 45° C. to obtain 3-chloro-1-(4-octylphenyl)propan-1-one.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
69.77 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
41.6 g
Type
reactant
Reaction Step Two
Quantity
30.47 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Four
Quantity
55.7 g
Type
catalyst
Reaction Step Four
Name
Quantity
500 mL
Type
solvent
Reaction Step Five

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